

C.I. Acid Black 132 chemical structure and properties

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Compound of Interest

Compound Name: C.I. Acid Black 132

Cat. No.: B15599096

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C.I. Acid Black 132: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Black 132 is a premetallized 1:2 chromium(III)-azo complex dye recognized for its deep black shade and high fastness properties, making it a significant colorant in the textile and leather industries. This technical guide provides a thorough examination of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. While its primary applications are industrial, this document also explores its potential, though currently unsubstantiated, use in specialized research applications such as histological staining. A notable scarcity of public data on its quantitative toxicological profile and interactions with biological systems is addressed. This guide consolidates available information to serve as a foundational resource for professionals investigating or utilizing this complex organometallic compound.

Chemical Identity and Structure

C.I. Acid Black 132 is a complex anionic dye characterized by a central chromium (III) ion coordinated to two different azo dye ligands, classifying it as a 1:2 metal-complex azo dye. The presence of sulfonic acid groups imparts water solubility.

Chemical Structure:

While the precise, proprietary structures of many commercial dyes are not always disclosed, the general structure involves a central chromium atom complexed with two distinct azo dye molecules. Based on its IUPAC name, the components are a substituted naphthol and a phenyl-azo-naphthol derivative.

IUPAC Name: disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate[1]

CAS Number: 12219-02-2[1]

Physicochemical Properties

The integration of a chromium ion into the dye's molecular structure significantly enhances its stability, particularly its resistance to light and washing.

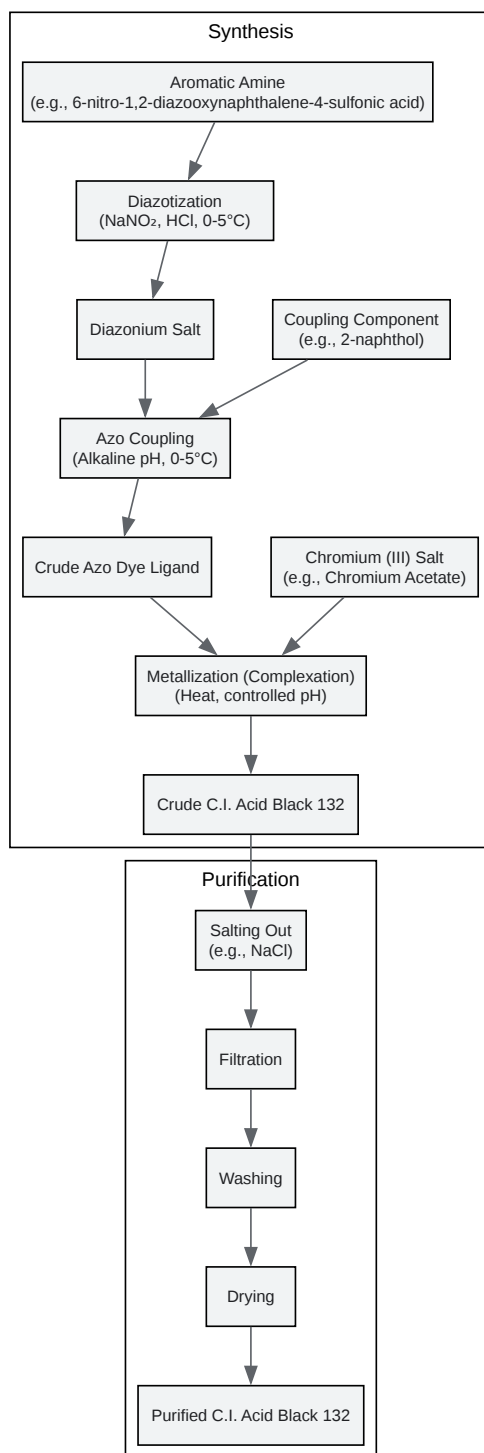
Property	Value
Molecular Formula	C ₄₃ H ₂₇ CrN ₆ Na ₂ O ₈ S
Molecular Weight	885.8 g/mol
Appearance	Solid, dark powder
Solubility	Water-soluble
Maximum Absorption (λ _{max})	580 nm (in water)
Stability	Stable under normal storage conditions
Incompatibilities	Strong oxidizing agents, strong acids, and strong alkalis
Melting Point	Data not available in public literature. Metal-complex azo dyes generally have high decomposition temperatures.
Boiling Point	Not applicable; decomposes at high temperatures.
Density	Data not available in public literature.
pKa	Data not available in public literature. The sulfonic acid groups are strongly acidic.

Synthesis and Purification

The synthesis of **C.I. Acid Black 132** is a multi-step process typical for premetallized azo dyes, involving diazotization, azo coupling, and metallization.

General Synthesis Workflow

General Synthesis and Purification Workflow for C.I. Acid Black 132

[Click to download full resolution via product page](#)Caption: General Synthesis and Purification Workflow for **C.I. Acid Black 132**.

Experimental Protocol (Generalized)

Step 1: Diazotization

- An aromatic amine, such as 6-nitro-1,2-diazoxy-naphthalene-4-sulfonic acid, is suspended in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath.
- A stoichiometric amount of sodium nitrite solution is added dropwise while maintaining the low temperature to form the diazonium salt.
- The reaction is stirred to ensure completion, and excess nitrous acid is subsequently quenched with a small amount of sulfamic acid.

Step 2: Azo Coupling

- A coupling component, for example, 2-naphthol, is dissolved in a dilute alkaline solution (e.g., sodium hydroxide).
- The cold diazonium salt solution is slowly added to the coupling component solution, maintaining a temperature of 0-5°C and an alkaline pH (9-10) to facilitate the coupling reaction.
- The mixture is stirred until the formation of the azo dye ligand is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

Step 3: Metallization

- The crude azo dye is mixed with a chromium (III) salt, such as chromium(III) acetate.
- The reaction mixture is heated, potentially under pressure, at temperatures that can exceed 100°C.
- The pH is carefully controlled, often starting acidic and gradually being raised to a weakly acidic or neutral range to promote the formation of the stable 1:2 chromium complex.

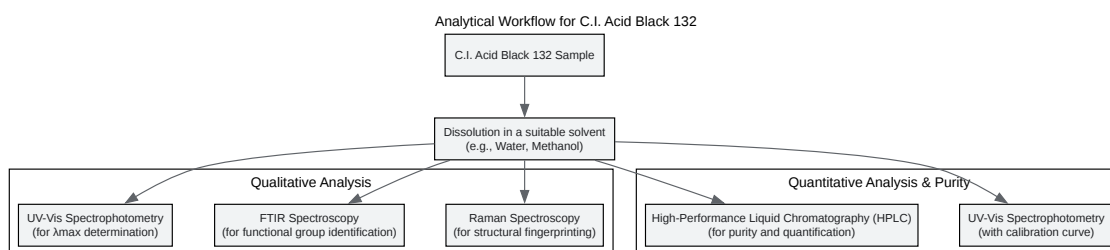
Step 4: Isolation and Purification

- The synthesized dye is isolated from the reaction mixture, commonly by "salting out," where the addition of an electrolyte like sodium chloride reduces its solubility, causing it to precipitate.
- The precipitated dye is collected by filtration, washed to remove residual salts and impurities, and then dried.
- Further purification to achieve higher purity (e.g., >95%) can be performed by recrystallization or chromatographic techniques.

Analytical Methods

The characterization and quantification of **C.I. Acid Black 132** are crucial for quality control and research purposes.

Analytical Workflow



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Caption: Analytical Workflow for **C.I. Acid Black 132**.

Experimental Protocols

Determination of Maximum Absorption Wavelength (λ_{max}) via UV-Vis Spectrophotometry

- Preparation of Stock Solution: Accurately weigh a small amount of **C.I. Acid Black 132** (e.g., 10 mg) and dissolve it in a known volume of deionized water (e.g., 100 mL) to create a stock solution.
- Preparation of Working Solution: Dilute the stock solution to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.2-1.0 AU).
- Instrument Setup: Calibrate a UV-Vis spectrophotometer using a cuvette filled with deionized water as a blank.
- Spectral Acquisition: Scan the absorbance of the working solution across the UV-Visible range (e.g., 250-700 nm).
- Data Analysis: Identify the wavelength at which the maximum absorbance occurs. For **C.I. Acid Black 132**, this is expected to be approximately 580 nm.

Purity Assessment by High-Performance Liquid Chromatography (HPLC) A general HPLC method for azo dyes can be adapted:

- System: An HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.
- Column: A reverse-phase C18 column is typically suitable.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: Monitor the eluent at the λ_{max} of the dye (580 nm) and potentially other wavelengths to detect impurities.
- Quantification: Purity can be determined by the area percentage of the main peak. Accurate quantification requires a certified reference standard to create a calibration curve.

Applications

Industrial Applications

The primary use of **C.I. Acid Black 132** is in the dyeing of protein and polyamide fibers, including:

- Wool
- Silk
- Nylon
- Leather

Its metal-complex structure provides excellent fastness to light, washing, and perspiration, making it suitable for high-quality textiles and leather goods.

Research Applications

Histological Staining (Hypothetical) While not a standard histological stain, based on its properties as an anionic acid dye, **C.I. Acid Black 132** could hypothetically be used as a counterstain for cytoplasm and connective tissues like collagen in trichrome-like staining methods.^[1] The principle relies on the ionic bonding between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins in an acidic environment.^[1]

A Hypothetical Trichrome-like Staining Protocol:

- Deparaffinize and rehydrate tissue sections.
- Nuclear Staining: Stain with Weigert's iron hematoxylin.
- Cytoplasmic Staining: Stain with a red acid dye like Biebrich scarlet-acid fuchsin.
- Differentiation: Use a polyacid such as phosphomolybdic or phosphotungstic acid.
- Connective Tissue Staining: Stain with a 0.5% solution of **C.I. Acid Black 132** in 1% acetic acid.

- Dehydrate and mount.

Note: This protocol is illustrative and would require significant optimization.

Fluorescent Probe Applications Although some suppliers list **C.I. Acid Black 132** as a fluorescent dye, a thorough review of scientific literature reveals no evidence to support its use as a fluorescent probe in biological imaging. Key data such as excitation and emission spectra, quantum yield, and photostability are not publicly available.

Biological Activity and Toxicology

Interaction with Signaling Pathways

There is currently no published research indicating that **C.I. Acid Black 132** interacts with specific biological signaling pathways. Its large, complex structure and primary use as an extracellular colorant make it an unlikely candidate for targeted intracellular activity without modification.

Toxicological Profile

A significant lack of specific, quantitative toxicological data for **C.I. Acid Black 132** exists in the public domain.^[2] There is no readily available median lethal dose (LD50) or No-Observed-Adverse-Effect Level (NOAEL) data.^[2]

The toxicological concerns associated with this dye are inferred from its chemical class:

- **Azo Dyes:** Azo dyes can potentially undergo reductive cleavage of the azo bond ($-N=N-$) to form aromatic amines, some of which are known or suspected carcinogens.^[2]
- **Chromium Content:** As a chromium-complex dye, there are concerns about the environmental fate of chromium. However, premetallized dyes like **C.I. Acid Black 132**, which use the more stable Cr(III), are generally considered to have a lower risk of chromium discharge compared to older dyeing methods that use Cr(VI).

Due to these concerns, **C.I. Acid Black 132** is included on some restricted substance lists, with some classifications noting it as suspected of causing cancer (Carcinogenicity 2 H351).^[2]

Conclusion

C.I. Acid Black 132 is a well-established industrial colorant valued for its performance and stability. For the research scientist, it presents a complex chemical entity with a well-defined, albeit generalized, synthesis and clear analytical characterization pathways. However, its application in biological research, particularly in areas relevant to drug development, is currently unsubstantiated. The lack of quantitative physicochemical and toxicological data underscores the need for further investigation should its use in more sensitive research applications be considered. This guide provides a comprehensive baseline of the current knowledge on **C.I. Acid Black 132**, highlighting both its established characteristics and the existing gaps in scientific literature.

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